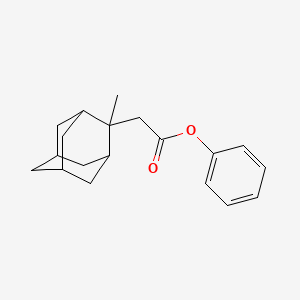

Phenyl 2-(2-methyl-2-adamantyl)acetate

Description

Contextualization within Adamantane (B196018) Chemistry and Ester Derivatives

Phenyl 2-(2-methyl-2-adamantyl)acetate belongs to the class of organic compounds known as esters, which are characterized by a carbonyl group connected to an oxygen atom. Specifically, it is an ester of phenol (B47542) and a carboxylic acid bearing a substituted adamantane cage. The field of adamantane chemistry began in earnest after its discovery in petroleum in 1933, leading to extensive research into the synthesis and properties of polyhedral organic compounds. wikipedia.org Adamantane (C₁₀H₁₆) is the simplest diamondoid, a cage-like hydrocarbon composed of three fused cyclohexane (B81311) rings in a rigid, virtually strain-free arrangement. wikipedia.orgnih.gov

This unique structure imparts significant stability and bulk. nih.gov Adamantane derivatives, including adamantyl esters, are a subject of considerable study. nih.govresearchgate.net These esters are often explored for their potential use as components in thermally stable materials, such as high-temperature lubricating oils. researchgate.net The specific structure of this compound is distinguished by two key features: a methyl group at a bridgehead position of the adamantane cage and a phenyl group attached to the acetate's oxygen atom. This places it within a specialized subset of adamantane derivatives where the properties are modulated by substitutions on both the cage and the ester functionality.

Significance of Adamantyl and Phenyl Moieties in Organic Synthesis and Materials Science

The two primary structural components of the molecule, the adamantyl and phenyl moieties, are of great importance in both synthetic chemistry and materials science.

The adamantyl moiety is a bulky, highly lipophilic, and thermally stable group. wikipedia.orgresearchgate.net Its rigid, three-dimensional structure is often incorporated into polymers to enhance their mechanical properties and thermal stability. wikipedia.org In medicinal chemistry, the adamantyl group is used to improve the pharmacokinetic properties of drug candidates. nih.govnih.gov Its bulk can shield nearby functional groups from metabolic degradation, potentially increasing a drug's duration of action, while its lipophilicity can aid in crossing cellular membranes. researchgate.netnih.govnih.gov

The phenyl moiety , derived from benzene (B151609), is a fundamental aromatic building block in organic chemistry. Phenyl acetate (B1210297), the simplest ester containing this moiety, can be used as an acetylating agent for primary amines. researchgate.netwikipedia.org Phenylacetic acid and its derivatives are crucial precursors in the synthesis of numerous pharmaceuticals, including ibuprofen (B1674241) and diclofenac. mdpi.com In materials science, the incorporation of phenyl rings into polymers can enhance thermal stability and influence optical and electronic properties.

The combination of these two moieties in a single molecule suggests a compound designed to merge the advantageous properties of both a rigid, bulky aliphatic cage and a planar aromatic system.

Rationale for Academic Investigation of this compound

While specific research on this compound is not widely published, the rationale for its academic investigation can be inferred from the properties of its constituent parts. The primary motivations for synthesizing and studying this compound would likely fall into three main categories:

Materials Science: The compound could be investigated as a monomer or an additive for creating advanced polymers. The adamantyl group is expected to confer high thermal stability and rigidity, while the phenyl group could enhance miscibility with other aromatic polymers or provide a site for further chemical modification. Researchers might explore its use in creating materials with high glass transition temperatures or specific optical properties.

Organic Synthesis: The molecule could serve as a specialized synthetic intermediate. The ester linkage could be used as a protecting group that is cleavable under specific conditions, releasing the functional 2-(2-methyl-2-adamantyl)acetic acid or phenol. The unique steric hindrance provided by the adamantyl group could be exploited to direct the stereochemistry of subsequent reactions.

Medicinal Chemistry: The structure represents a potential scaffold for drug discovery. researchgate.netnih.gov The combination of a highly lipophilic adamantane group with an aromatic phenyl ring is a common feature in molecules designed to interact with biological targets. nih.gov Academic studies might focus on this compound as a lead structure for developing agents targeting enzymes or receptors where both lipophilicity and aromatic interactions are important for binding. nih.govnih.gov

Overview of Research Objectives and Scope

A research program focused on this compound would likely encompass several key objectives. The initial and most fundamental goal would be the development of an efficient and scalable synthetic route. This would be followed by comprehensive structural characterization and purification.

The scope of such research would typically include:

Synthesis: Devising a synthetic pathway, likely involving the esterification of 2-(2-methyl-2-adamantyl)acetic acid with phenol or the reaction of an acid chloride derivative with phenol.

Structural Characterization: Unambiguous confirmation of the molecular structure using modern analytical techniques.

Physicochemical Property Determination: Measuring key physical and chemical properties to establish a baseline for the compound.

Application-Oriented Studies: Investigating the compound's properties in a specific context. In materials science, this would involve blending it with polymers and measuring the resulting thermal and mechanical characteristics. In a medicinal chemistry context, it would involve computational modeling and in vitro biological assays to assess its potential as a therapeutic agent. researchgate.net

Below are tables detailing the typical properties of the parent structures, Adamantane and Phenyl acetate, and a projected list of properties that would be determined for the target compound in a research setting.

Data Tables

Table 1: Properties of Parent Moiety Structures

| Property | Adamantane | Phenyl Acetate |

| Formula | C₁₀H₁₆ | C₈H₈O₂ |

| Molar Mass | 136.24 g/mol | 136.15 g/mol |

| Appearance | White crystalline solid wikipedia.org | Colorless liquid |

| Melting Point | 270 °C (sublimes) wikipedia.org | -30 °C |

| Boiling Point | Sublimes wikipedia.org | 196 °C |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water wikipedia.org | Sparingly soluble in water, soluble in organic solvents |

| Key Feature | Rigid, cage-like, high symmetry wikipedia.org | Aromatic ester wikipedia.org |

Table 2: Projected Research Data for this compound

| Analysis / Property | Purpose |

| ¹H NMR Spectroscopy | To determine the number and environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | To determine the number and environment of carbon atoms. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify functional groups, especially the ester C=O stretch. |

| Melting Point | To determine purity and physical state. |

| Solubility Profile | To assess solubility in various organic and aqueous solvents. |

| Thermal Gravimetric Analysis (TGA) | To evaluate thermal stability and decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | To identify phase transitions such as melting point and glass transition. |

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-(2-methyl-2-adamantyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-19(12-18(20)21-17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(19)9-13/h2-6,13-16H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSODRRNNLOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CC(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 2 2 Methyl 2 Adamantyl Acetate

Established Synthetic Pathways for Phenyl 2-(2-methyl-2-adamantyl)acetate and Analogues

Friedel-Crafts Alkylation Approaches Utilizing Methyl Allyl Acetate (B1210297) Derivatives as Precursors

An alternative synthetic strategy involves the Friedel-Crafts alkylation of an aromatic ring with a suitable alkylating agent containing the pre-formed ester functionality. For a structure analogous to the target compound, such as 2-methyl-2-phenylpropyl acetate, this has been achieved by reacting benzene (B151609) with methyl allyl acetate in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362). google.com This reaction proceeds via an electrophilic aromatic substitution mechanism where the catalyst activates the alkylating agent, which then attacks the aromatic ring. mt.com

This methodology could hypothetically be adapted for the synthesis of this compound by replacing the aromatic substrate with an adamantane-containing precursor. However, the standard Friedel-Crafts reaction has limitations, including the potential for carbocation rearrangements and polyalkylation, especially when strong Lewis acids are used. libretexts.org The reaction is often difficult to control, which can lead to complex mixtures and lower yields of the desired product. google.com

Strategic Approaches for Adamantyl Moiety Introduction

The introduction of the bulky adamantyl group is a key step in many pharmaceutical and material syntheses. rsc.org Modern synthetic methods often bypass traditional multi-step sequences in favor of direct C-H functionalization. researchgate.netrsc.org These strategies offer a more efficient way to form C-C bonds on the adamantane (B196018) scaffold.

One prominent strategy is the palladium-catalyzed direct arylation of methylene (B1212753) C(sp³)–H bonds of an adamantyl framework. rsc.orgrsc.org This approach utilizes a directing group, such as an amide, to guide the palladium catalyst to a specific methylene position on the adamantane cage, allowing for the selective introduction of an aryl group. rsc.org While this method doesn't directly form the ester, it provides a powerful tool for creating the key carbon-carbon bond between the adamantane and phenyl rings found in precursors to the target molecule. This C-H activation strategy can be applied to readily available starting materials like 1-adamantanecarboxylic acid derivatives. rsc.org Other advanced methods include photoredox and H-atom transfer (HAT) catalysis, which can selectively functionalize the strong C-H bonds characteristic of the adamantane cage. chemrxiv.orgacs.orgnih.gov

Advanced Synthetic Techniques and Optimization

Evaluation of Catalyst Systems for Esterification and Alkylation Processes

The choice of catalyst is paramount in synthesizing this compound, both for the esterification and Friedel-Crafts pathways.

For Esterification: As strong mineral acids promote unwanted dehydration of the tertiary alcohol, alternative catalysts are preferred. google.com Reusable solid acid catalysts have emerged as an environmentally friendly and efficient option. These include:

Sulfonic acid cation exchange resins: These materials, particularly those with a macro-reticular structure, have been shown to effectively catalyze the direct esterification of tertiary alcohols at temperatures between -20°C and 50°C, conditions which suppress side reactions. google.com

Metal cation-exchanged montmorillonite (B579905) nanoclays: Catalysts such as Al³⁺-montmorillonite provide Brønsted acid sites that can protonate the carboxylic acid, facilitating nucleophilic attack by the alcohol. nih.gov

Lewis Acids: In reactions involving acid anhydrides, solid Lewis acid catalysts comprising halides of indium, gallium, zinc, or iron have demonstrated high selectivity for the esterification of tertiary alcohols. google.com

For Friedel-Crafts Alkylation: The traditional catalyst, aluminum trichloride (AlCl₃), is highly active but can lead to poor selectivity and product rearrangement. google.comwikipedia.org Research has focused on optimizing the catalyst system to mitigate these issues. Using a mixture of catalysts, such as combining a strong Lewis acid (AlCl₃) with a milder one (FeCl₃), can moderate the reaction's intensity, improving both yield and purity. google.com The optimal catalyst concentration typically ranges from 0.1 to 10 mol%; higher concentrations can increase reaction rates but may also lead to catalyst deactivation and reduced selectivity.

| Synthetic Route | Catalyst Type | Examples | Advantages | Ref. |

| Esterification | Solid Acid (Brønsted) | Sulfonic acid resins, Al³⁺-montmorillonite | Reusable, milder conditions, reduced side reactions | google.com, nih.gov |

| Solid Acid (Lewis) | InCl₃, GaCl₃, ZnCl₂ | High selectivity with acid anhydrides | google.com | |

| Friedel-Crafts Alkylation | Strong Lewis Acid | AlCl₃ | High reactivity | mt.com |

| Milder/Mixed Lewis Acids | FeCl₃, AlCl₃/FeCl₃ mixture | Better control, higher selectivity, improved yield | , google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Beyond catalyst selection, the optimization of other reaction parameters is crucial for maximizing the yield and purity of the final product.

For Esterification Reactions:

Temperature: Lower temperatures are generally favored for the esterification of tertiary alcohols to prevent dehydration. For reactions using sulfonic acid resins, a range of 25°C to 40°C is often optimal. google.com In contrast, some heterogeneous catalysts may still require elevated temperatures (e.g., 110°C) to achieve good conversion. researchgate.net

Molar Ratio: Using an excess of the carboxylic acid can shift the reaction equilibrium towards the ester product. Molar ratios of acid to alcohol ranging from 1.5:1 up to 40:1 have been explored. google.com

Solvent: The choice of solvent can impact yield. Non-polar solvents often give higher yields in the esterification of phenylacetic acid compared to polar solvents. nih.gov Conducting the reaction in a non-aqueous system is critical to prevent catalyst deactivation and side reactions. google.com

For Friedel-Crafts Alkylation:

Temperature: Temperature is a critical factor influencing reaction rate and selectivity. While higher temperatures increase the rate, they can also promote side reactions. For the alkylation of benzene with methyl allyl acetate derivatives, a two-stage temperature profile—an initial low temperature (0-5°C) followed by a slow increase (to 6-15°C)—has been shown to improve yields from 55% to over 85%. google.com The ideal range for many Friedel-Crafts reactions is between 0°C and 100°C.

Reactant Ratio and Concentration: Using a large excess of the aromatic substrate can help minimize polyalkylation. Careful control over the concentration of the alkylating agent and catalyst is also necessary to maintain a manageable reaction rate.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. For the synthesis of this compound, several green strategies can be envisioned.

Catalysis: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Traditional esterification often employs strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. rug.nl A greener approach involves using solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+ or Amberlyst 15). nih.gov These catalysts are advantageous as they are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and tend to minimize side reactions. nih.gov For instance, the Dowex H+/NaI system has proven effective for esterifying even sterically hindered carboxylic acids under relatively mild conditions. nih.gov

Alternative Reagents and Reaction Conditions: To improve atom economy, an alternative to traditional esterification is the reaction of the carboxylic acid with diphenyl carbonate in the presence of a catalytic amount of a tertiary amine base. rsc.orgbohrium.com This method can be performed under neat (solvent-free) conditions at elevated temperatures, yielding the desired phenyl ester and phenol (B47542) as the main byproduct, which can theoretically be recycled. rsc.orgbohrium.com

The use of "green" solvents is another key aspect. Deep eutectic solvents (DES), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, offer a promising alternative to volatile organic compounds. researchgate.net They can act as the solvent, catalyst, and even as an alkylating agent in some esterifications, simplifying the reaction setup and workup. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is another green technique that can be applied. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. This has been demonstrated in various esterification reactions and could be applicable here to overcome the steric hindrance and drive the reaction to completion more efficiently.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

Several synthetic routes can be proposed for this compound, each with distinct advantages and disadvantages regarding efficiency (yield, reaction rate) and selectivity. The primary precursor for these routes is 2-(2-methyl-2-adamantyl)acetic acid, which itself can be synthesized from adamantanone derivatives. researchgate.net The choice of method will largely depend on the need to overcome the steric hindrance imposed by the adamantyl group.

Route 1: Fischer-Speier Esterification This is the classic method involving the direct reaction of 2-(2-methyl-2-adamantyl)acetic acid with phenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Efficiency: The Fischer esterification is an equilibrium-limited process. masterorganicchemistry.com To achieve high yields, one of the reactants (usually the alcohol, though not feasible with solid phenol) must be used in large excess, or a product (water) must be removed as it forms, typically by azeotropic distillation with a solvent like toluene. masterorganicchemistry.com However, the steric bulk of both the adamantyl carboxylic acid and the relative nucleophilicity of phenol can lead to very slow reaction rates and may require harsh conditions (high temperatures, long reaction times), potentially leading to side reactions. rug.nl

Selectivity: This method is generally selective for the carboxylic acid and alcohol functional groups. However, the forcing conditions required for hindered substrates might cause dehydration or rearrangement side products, especially given the bulky adamantane cage which can stabilize carbocationic intermediates.

Route 2: Acylation via Acid Chloride This two-step route involves first converting the carboxylic acid to its more reactive acid chloride derivative, 2-(2-methyl-2-adamantyl)acetyl chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with phenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the ester.

Efficiency: This route is generally highly efficient and proceeds under much milder conditions than Fischer esterification. The reaction of the acid chloride with phenol is typically fast and irreversible, leading to high yields. This method is often preferred for sterically hindered acids and less nucleophilic alcohols like phenols. google.com

Selectivity: The method is highly selective. The base used scavenges the HCl byproduct, preventing acid-catalyzed side reactions. However, this route has lower atom economy and produces corrosive byproducts (SO₂, HCl) and waste from the chlorinating agent and the base.

Route 3: Coupling Agent-Mediated Esterification This method utilizes coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, allowing it to be attacked by the phenol.

Efficiency: This is a very mild and often high-yielding method that works well for substrates sensitive to harsh conditions. It is particularly effective for coupling sterically hindered components. The reactions can typically be run at room temperature.

Selectivity: The conditions are highly selective, and this method is a staple in the synthesis of complex molecules. The main drawback is the formation of a urea (B33335) byproduct (dicyclohexylurea in the case of DCC), which can sometimes be difficult to remove from the product. Using a water-soluble coupling agent like EDCI can simplify purification, as the urea byproduct can be removed with an aqueous wash. nih.gov

Below is a comparative table summarizing the key aspects of these potential synthetic routes.

| Parameter | Route 1: Fischer-Speier Esterification | Route 2: Acylation via Acid Chloride | Route 3: Coupling Agent-Mediated Esterification |

|---|---|---|---|

| Key Reagents | H₂SO₄ or TsOH (cat.), excess phenol or water removal | 1. SOCl₂ or (COCl)₂ 2. Phenol, Pyridine | DCC or EDCI, DMAP (cat.), Phenol |

| Reaction Conditions | High Temperature (Reflux) | Mild (0 °C to Room Temp) | Mild (Room Temperature) |

| Plausible Yield | Moderate to Low (due to steric hindrance) | High to Excellent | High to Excellent |

| Key Advantages | Inexpensive reagents, high atom economy | High reactivity, suitable for hindered substrates, fast | Very mild conditions, high yields, good for sensitive substrates |

| Key Disadvantages | Harsh conditions, slow reaction, equilibrium-limited | Generates corrosive byproducts, two steps | Expensive reagents, byproduct removal can be difficult (DCC) |

Structural Elucidation and Conformational Analysis of Phenyl 2 2 Methyl 2 Adamantyl Acetate

Advanced Spectroscopic Characterization Techniques

The structural elucidation of Phenyl 2-(2-methyl-2-adamantyl)acetate, a complex ester, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the nature of functional groups present. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive and unambiguous structural assignment can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual protons and carbon atoms, allowing for the mapping of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the distinct proton environments within the molecule. The adamantyl cage, with its rigid and symmetrical structure, gives rise to a set of characteristic signals in the aliphatic region. The protons of the phenyl group are observed in the aromatic region, and the methyl group on the adamantyl moiety appears as a singlet.

The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester group and the anisotropic effects of the phenyl ring. Protons closer to the ester linkage are expected to be deshielded and resonate at a lower field.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 7.4 | Multiplet | 5H |

| Adamantyl-CH₂ (acetate side) | ~2.5 | Singlet | 2H |

| Adamantyl-CH₂ | 1.5 - 2.0 | Multiplet | 12H |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The carbons of the phenyl ring and the adamantyl cage appear at their respective typical chemical shifts.

The presence of the quaternary carbon in the 2-position of the adamantyl group, bonded to both the methyl group and the acetate (B1210297) side chain, is a key feature in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~170 |

| C-O (Phenyl) | ~150 |

| Phenyl-C (ortho, meta, para) | 121 - 130 |

| Adamantyl-C (quaternary) | ~40 |

| Adamantyl-CH₂ (acetate side) | ~45 |

| Adamantyl-CH/CH₂ | 28 - 38 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds, such as various phenyl acetates and adamantane (B196018) derivatives, and general principles of NMR spectroscopy. jcsp.org.pkresearchgate.netresearchgate.net

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra and in providing further structural and dynamic information.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. libretexts.org Cross-peaks would be expected between the protons of the adamantyl cage that are coupled to each other (typically over two or three bonds). This would help to trace the connectivity within the rigid adamantane structure. The protons of the phenyl ring would also show correlations corresponding to their ortho, meta, and para relationships. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about through-space proximity of protons. libretexts.org For this compound, NOESY could reveal spatial relationships between the methyl protons on the adamantyl group and other nearby protons on the adamantyl cage. It could also potentially show correlations between the protons of the acetate methylene (B1212753) bridge and the ortho protons of the phenyl ring, confirming the conformation of the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the ester functional group and the hydrocarbon framework.

The most prominent feature would be the strong absorption due to the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester, as well as the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, will also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1760 | Strong |

| C-O (Ester) | Stretch | 1200 - 1300 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and established IR correlation tables. nih.govchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion is expected to occur through characteristic pathways for esters and adamantyl derivatives.

Key fragmentation pathways would likely involve:

Cleavage of the ester bond, leading to the formation of a phenoxy radical and an acylium ion containing the adamantyl group.

Loss of the entire acetate group from the adamantyl moiety.

Fragmentation of the adamantyl cage itself, which is a characteristic feature of adamantane derivatives in mass spectrometry. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 298 | [C₂₀H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 239 | [C₁₄H₂₃O]⁺ | Loss of phenoxy radical |

| 149 | [C₁₁H₁₇]⁺ | 2-methyl-2-adamantyl cation |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation (from fragmentation of the cage) |

Note: The data in this table is predicted based on the molecular formula of the compound and general principles of mass spectral fragmentation for esters and adamantyl-containing molecules. nih.govchemguide.co.ukmiamioh.edu

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, a detailed understanding of its solid-state molecular structure can be inferred from crystallographic data of analogous adamantyl esters and phenyl acetates. The adamantane moiety is a rigid and sterically demanding group that significantly influences the crystal packing and molecular conformation of its derivatives. nih.govresearchgate.net

The ester functional group introduces polarity and specific geometric constraints. In various phenyl ester derivatives, the acetate group is often observed to be deviated from the plane of the phenyl ring. nih.gov For instance, in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, the ester plane is rotated out of the benzene (B151609) plane with a dihedral angle of 82.69 (9)°. This rotation is a common feature, influenced by both steric and electronic factors within the molecule and the forces governing the crystal packing. nih.gov

Based on these related structures, a predictive model for the crystal structure of this compound can be proposed. The key structural parameters are expected to be within the ranges observed for similar compounds. A representative table of expected bond lengths and angles is provided below, compiled from data on analogous adamantyl and phenyl ester compounds.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(adamantyl) | C(adamantyl) | - | ~1.54 |

| Bond Length (Å) | C(carbonyl) | O(ester) | - | ~1.34 |

| Bond Length (Å) | C(carbonyl) | O(carbonyl) | - | ~1.20 |

| Bond Length (Å) | O(ester) | C(phenyl) | - | ~1.41 |

| Bond Angle (°) | C(adamantyl) | C(adamantyl) | C(adamantyl) | ~109.5 |

| Bond Angle (°) | O(carbonyl) | C(carbonyl) | O(ester) | ~123.0 |

| Bond Angle (°) | C(carbonyl) | O(ester) | C(phenyl) | ~118.0 |

Note: These values are estimations based on crystallographic data from structurally related adamantyl esters and phenyl acetates and are intended to be representative.

Conformational Studies and Molecular Architecture

The molecular architecture of this compound is defined by the spatial arrangement of its three primary components: the adamantyl cage, the acetate linker, and the phenyl ring. The conformational preferences of this molecule are a result of the interplay between steric hindrance, electronic effects, and weak non-covalent interactions.

The adamantane cage is a highly rigid and thermodynamically stable scaffold. rsc.org Its structure consists of three fused cyclohexane (B81311) rings in chair conformations. nih.gov This inherent rigidity means that the adamantyl moiety itself has very limited conformational freedom. The primary stereochemical feature to consider is the substitution at the C2 position. The attachment of the methyl and acetate groups to the same carbon atom of the adamantane cage creates a quaternary center, which is a key structural feature. The bulky nature of the 2-methyl-2-adamantyl group will sterically influence the orientation of the adjacent acetate and phenyl groups. In related adamantane derivatives, orientational disorder of the adamantane group within the crystal lattice has been observed, which can be attributed to the high symmetry of the cage. nih.gov

The orientation of the phenyl ring relative to the plane of the ester group is a critical conformational parameter. In phenyl acetate and its derivatives, the phenyl ring is typically not coplanar with the ester group. mdpi.com Studies on phenyl acetate have shown that the acetyl group is tilted with respect to the phenyl ring, with a calculated angle of about 70-72°. nih.govmdpi.com This non-planar arrangement is a balance between steric repulsion (in this case, between the ortho hydrogens of the phenyl ring and the acetate group) and electronic effects, such as n→π* interactions between the lone pair of the carbonyl oxygen and the π-system of the phenyl ring. nih.gov The rotation around the O(ester)-C(phenyl) bond is subject to an energy barrier, which determines the rotational dynamics of the phenyl ring. For this compound, the bulky adamantyl group is expected to further influence the preferred orientation of the phenyl ring to minimize steric clashes.

The solid-state packing of this compound will be governed by a network of weak non-covalent interactions. Although lacking classical hydrogen bond donors, the molecule can participate in weak hydrogen bonding of the C-H···O and C-H···π types.

C-H···O Interactions: The carbonyl oxygen of the acetate group is a potential hydrogen bond acceptor. Intramolecular or intermolecular C-H···O interactions involving C-H bonds from the adamantyl cage or the phenyl ring can be expected to play a role in stabilizing the molecular conformation and the crystal packing. In the crystal structures of related adamantane derivatives, such interactions are commonly observed. nih.gov

Interactive Data Table: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (Adamantyl) | O=C (Carbonyl) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (Phenyl) | O=C (Carbonyl) | 2.2 - 2.8 |

| C-H···π Interaction | C-H (Adamantyl) | π-system (Phenyl) | 2.5 - 2.9 |

Note: The distances provided are typical ranges for such interactions observed in organic crystal structures.

Reactivity and Mechanistic Studies of Phenyl 2 2 Methyl 2 Adamantyl Acetate

General Reactivity Profile of the Ester Linkage

Phenyl 2-(2-methyl-2-adamantyl)acetate possesses an ester linkage that displays reactivity characteristic of aryl esters, yet is significantly influenced by the presence of the bulky 2-methyl-2-adamantyl group. This sterically demanding moiety imparts considerable stability to the molecule, particularly against nucleophilic attack at the carbonyl carbon under standard conditions. The adamantane (B196018) cage sterically hinders the approach of nucleophiles, reducing the rates of typical ester reactions like hydrolysis. However, the ester's primary reactivity is observed under photochemical conditions, where the absorption of ultraviolet light initiates cleavage of the ester bond, leading to a variety of radical-mediated transformations. nih.govnih.gov The electronic properties of the phenyl group make the aryl C–O bond susceptible to homolytic cleavage upon photoexcitation, a pathway that dominates its chemical behavior. semanticscholar.org

Photochemical Transformations

The photochemistry of this compound is governed by the efficient absorption of UV radiation by the phenyl ester chromophore, leading to the formation of an excited state that can undergo several competing reaction pathways.

Upon irradiation with ultraviolet light, typically around 254 nm, this compound is expected to undergo a Photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction proceeds from the excited singlet or triplet state of the ester, leading to the homolytic cleavage of the phenoxy-acyl C–O bond. semanticscholar.org This cleavage generates a geminate radical pair, consisting of a phenoxy radical and a 2-(2-methyl-2-adamantyl)acetyl radical, confined within a solvent cage. acs.orgorganic-chemistry.org

Within this cage, the acyl radical can recombine with the phenoxy radical at the ortho and para positions, which, after tautomerization (rearomatization), yields the corresponding ortho- and para-hydroxyacyl ketones. wikipedia.org The steric bulk of the adamantyl group can influence the ortho/para product ratio, with the less hindered para position often being the favored site of recombination. mdpi.com Studies on analogous aryl esters show that the product distribution is a key indicator of the underlying radical pair dynamics. arizona.edunih.gov

| Product | Expected Yield (%) | Mechanism |

|---|---|---|

| 2-Hydroxy-1-(2-(2-methyl-2-adamantyl)acetyl)benzene | ~25-35 | ortho-recombination |

| 4-Hydroxy-1-(2-(2-methyl-2-adamantyl)acetyl)benzene | ~40-50 | para-recombination |

| Phenol (B47542) | ~15-25 | Cage escape and H-abstraction |

The primary photochemical event is the cleavage of the ester bond, forming the caged radical pair. arizona.edu While the Photo-Fries rearrangement represents the in-cage recombination pathway, other processes can occur, particularly involving the escape of radicals from the solvent cage. nih.gov

Cage Escape: The phenoxy and acyl radicals can diffuse out of the solvent cage into the bulk solution. The phenoxy radical readily abstracts a hydrogen atom from the solvent or other hydrogen donors to form phenol, a common byproduct in these reactions. arizona.edu

Decarbonylation: The 2-(2-methyl-2-adamantyl)acetyl radical can undergo decarbonylation (loss of carbon monoxide) to form the 2-(2-methyl-2-adamantyl)methyl radical. This subsequent radical can then abstract a hydrogen atom to form 2-methyl-2-(methyl)adamantane or engage in other radical reactions. The efficiency of decarbonylation depends on the stability of the resulting alkyl radical and the reaction conditions. nih.gov

| Process | Product | Typical Quantum Yield (Φ) |

|---|---|---|

| ortho-Photo-Fries | o-Hydroxy ketone | 0.10 - 0.15 |

| para-Photo-Fries | p-Hydroxy ketone | 0.15 - 0.20 |

| Cage Escape Product | Phenol | 0.08 - 0.12 |

| Disappearance of Ester | - | 0.40 - 0.50 |

The solvent plays a critical role in dictating the fate of the initially formed radical pair and, consequently, the final product distribution. nih.gov Solvent properties such as polarity, viscosity, and hydrogen-bonding capability can significantly alter the reaction outcome. nih.gov

In non-polar, low-viscosity solvents like cyclohexane, radical pair mobility is high, leading to a greater proportion of cage escape products (e.g., phenol). nih.gov Conversely, in more viscous solvents, the lifetime of the solvent cage is extended, which favors in-cage recombination reactions, thereby increasing the yield of Photo-Fries products. nih.gov

Protic solvents, such as methanol (B129727), can intercept radical intermediates. For instance, methanol can act as a hydrogen donor to the phenoxy radical, increasing the yield of phenol. nih.gov Furthermore, solvent polarity can influence the stability of the excited state and any potential charge-transfer character in the intermediates, subtly altering the reactivity and product ratios. arizona.edu

| Product | Yield in Cyclohexane (non-polar) | Yield in Methanol (polar, protic) |

|---|---|---|

| ortho/para-Photo-Fries Products | ~65 | ~45 |

| Phenol | ~20 | ~40 |

| Other Products | ~15 | ~15 |

Chemical Reactions Involving the Adamantyl Moiety

The adamantyl cage is composed of strong, unactivated C–H bonds, making their selective functionalization a significant chemical challenge. acs.orgchemrxiv.org The 2-methyl-2-adamantyl group contains multiple secondary (CH₂) and tertiary (CH) C–H bonds that are potential targets for oxidation. Biocatalytic methods, particularly using cytochrome P450 enzymes, have emerged as powerful tools for achieving high regioselectivity in such reactions. nih.gov

Engineered P450 enzymes can perform hydroxylation at specific positions on the adamantane scaffold, guided by the shape of the enzyme's active site and the orientation of the substrate. nih.gov For this compound, the ester moiety acts as a handle that positions the adamantyl cage within the enzyme. The oxidation typically favors the tertiary C–H bonds that are most exposed and accessible to the enzyme's active ferryl-oxo species. Given the structure, the tertiary C–H bonds at positions C5 and C7 would be primary targets for hydroxylation. The selectivity between these positions would depend on the specific enzyme variant used. nih.gov

| Position of Hydroxylation | Bond Type | Relative Reactivity (P450-BM3 variant) | Product |

|---|---|---|---|

| C5 / C7 | Tertiary (CH) | High | Phenyl 2-(5-hydroxy-2-methyl-2-adamantyl)acetate |

| C4 / C9 / etc. | Secondary (CH₂) | Low to Moderate | Various secondary alcohol isomers |

| C1 / C3 | Tertiary (CH) | Low (steric hindrance) | Phenyl 2-(1-hydroxy-2-methyl-2-adamantyl)acetate |

Carbocation Stability and Rearrangement Processes within the Adamantyl Core

The solvolysis of this compound proceeds through the formation of a tertiary 2-methyl-2-adamantyl carbocation. The stability of this carbocation is a crucial factor in the reaction mechanism. The adamantyl framework, with its rigid, pre-organized chair conformations, provides a unique environment for the carbocation. The gas-phase thermodynamic stability of the secondary 2-adamantyl cation has been studied and shown to be a determining factor in the solvolytic reactivity of its precursors. nih.gov The introduction of a methyl group at the 2-position further stabilizes the positive charge through hyperconjugation and inductive effects, making the 2-methyl-2-adamantyl cation a relatively stable tertiary carbocation.

Despite this inherent stability, the adamantyl core is susceptible to rearrangement processes, driven by the pursuit of a more stable energetic state. While the tertiary 2-methyl-2-adamantyl cation is already quite stable, rearrangements to other positions within the adamantyl cage can occur. These rearrangements typically involve 1,2-hydride or 1,2-alkyl shifts. For instance, the interconversion between 1-yl and 2-yl adamantyl cations has been observed in strongly acidic media, proceeding through intermolecular hydride transfer or a slower mechanism involving reversible ring-opening. rsc.org In the case of the 2-methyl-2-adamantyl cation, a 1,2-hydride shift from an adjacent tertiary carbon could potentially lead to a different tertiary carbocation, although the energetic benefit of such a shift would be minimal. More significant rearrangements could involve the migration of the methyl group or a skeletal rearrangement of the adamantane cage itself, potentially leading to a proto-adamantyl intermediate before reverting to a more stable adamantyl structure. rsc.org The specific rearrangement pathways and their likelihood are influenced by the reaction conditions, including the solvent and temperature. libretexts.org

Reactions of the Acetate (B1210297) Moiety

Hydrolytic and Transesterification Reactions

The acetate group of this compound can undergo both hydrolysis and transesterification reactions. However, the steric hindrance imposed by the bulky 2-methyl-2-adamantyl group significantly influences the reactivity of the ester.

Hydrolysis: The hydrolysis of sterically hindered esters, such as this compound, is often challenging under standard saponification conditions. semanticscholar.orgscite.aichemicalforums.com The bulky adamantyl group shields the carbonyl carbon from nucleophilic attack by hydroxide (B78521) ions. Consequently, harsh reaction conditions, such as high temperatures and strong alkaline solutions, may be required to achieve hydrolysis. chemicalforums.com Alternative methods for the hydrolysis of hindered esters have been developed, including the use of "anhydrous hydroxide" generated from potassium tert-butoxide and water in a non-aqueous solvent like DMSO, which can facilitate saponification at ambient temperatures. semanticscholar.orgscite.ai Another approach involves using non-aqueous alkaline conditions, such as NaOH in a mixture of methanol and dichloromethane, which has been shown to be effective for the rapid and efficient saponification of sterically hindered esters. arkat-usa.orgresearchgate.net

Transesterification: Transesterification is the process of exchanging the phenyl group of the ester with another alkoxy group from an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.org Similar to hydrolysis, the steric bulk of the 2-methyl-2-adamantyl group is expected to retard the rate of transesterification. For the reaction to proceed, a tetrahedral intermediate must be formed by the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org The bulky adamantyl group makes the formation of this intermediate energetically less favorable. Therefore, forcing conditions, such as high temperatures and the use of the incoming alcohol as a solvent to drive the equilibrium, may be necessary. masterorganicchemistry.com The choice of catalyst, whether acidic or basic, will also play a crucial role in the reaction's success. wikipedia.org

Reactivity at the Alpha-Carbon (e.g., Condensation Reactions with Nitriles leading to Keto Nitriles)

The alpha-carbon of the acetate moiety in this compound possesses acidic protons that can be removed by a strong base, generating an enolate intermediate. This enolate can then participate in various condensation reactions. A notable example is the condensation with nitriles to form keto nitriles.

Research has demonstrated that methyl (1-adamantyl)acetate can react with acetonitrile (B52724) in the presence of a strong base like sodium hydride to yield 4-(1-adamantyl)-3-oxobutanenitrile. researchgate.net This reaction proceeds through the formation of an enolate from the adamantyl acetate, which then attacks the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine furnishes the keto nitrile. Given this precedent, it is highly probable that this compound would undergo a similar reaction. The reaction would involve the deprotonation of the alpha-carbon to form the corresponding enolate, which would then react with a nitrile, such as acetonitrile, to ultimately yield a β-keto nitrile. The general mechanism for such a condensation is outlined below:

| Step | Description |

| 1 | A strong base (e.g., sodium hydride) abstracts a proton from the alpha-carbon of the ester, forming an enolate. |

| 2 | The nucleophilic enolate attacks the electrophilic carbon of the nitrile. |

| 3 | The resulting intermediate is protonated upon workup to form an enamine. |

| 4 | Tautomerization of the enamine followed by hydrolysis of the imine yields the final β-keto nitrile. |

This synthetic route provides a valuable method for the preparation of adamantyl-substituted keto nitriles, which are useful intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Mechanistic Investigations using Advanced Analytical Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the detection and characterization of transient intermediates in chemical reactions, including those involved in the reactions of this compound. ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for observing reactive species. springernature.com

In the context of the reactions of this compound, ESI-MS can be employed to detect key intermediates such as the 2-methyl-2-adamantyl carbocation formed during solvolysis. By directly sampling the reaction mixture and introducing it into the mass spectrometer, it may be possible to observe the mass-to-charge ratio corresponding to this carbocation. Furthermore, ESI-MS can be used to identify intermediates in the hydrolysis of the ester. For instance, studies have shown that ESI-MS can detect acylium ions, which are proposed as active intermediates in acid-catalyzed ester hydrolysis. rsc.org It is important to note that in-beam hydrolysis can sometimes be an instrumental artifact in ESI-MS analysis of esters. nih.gov Careful experimental design and interpretation are therefore crucial. The use of tandem mass spectrometry (MS/MS) can provide further structural information on the detected intermediates by inducing fragmentation and analyzing the resulting daughter ions. nih.gov

Application of Kinetic Isotope Effects and Reaction Monitoring

Kinetic Isotope Effects (KIEs) provide valuable insights into reaction mechanisms by comparing the rates of reaction for molecules containing different isotopes of a particular atom. wikipedia.org In the study of the reactivity of this compound, KIEs can be a powerful tool for elucidating the nature of the transition state.

For solvolysis reactions that proceed through a carbocation intermediate, secondary kinetic isotope effects are particularly informative. wikipedia.org For example, substituting a hydrogen atom at the alpha-carbon with deuterium (B1214612) (a secondary α-deuterium KIE) can help distinguish between SN1 and SN2 mechanisms. A kH/kD value greater than 1 (a normal KIE) is typically observed for reactions where the hybridization of the alpha-carbon changes from sp3 in the reactant to sp2 in the transition state, as is the case in an SN1 reaction. princeton.edu The magnitude of the KIE can provide information about the extent of bond breaking in the transition state.

Reaction monitoring using techniques such as UV-vis spectroscopy can be employed to determine the rate constants for the reactions of isotopically labeled and unlabeled this compound. By comparing these rate constants, the KIE can be calculated. chemrxiv.org For instance, the rate of solvolysis can be followed by monitoring the appearance of the product or the disappearance of the starting material. The observed KIE values can then be compared with theoretical models to gain a deeper understanding of the reaction mechanism, including the degree of charge development and the structure of the transition state. researchgate.net

Applications in Advanced Materials and Organic Synthesis

Utilization in Polymer Chemistry and Advanced Lithography

The distinct structural features of Phenyl 2-(2-methyl-2-adamantyl)acetate make it a valuable monomer or precursor in polymer science, particularly for applications demanding high thermal and mechanical stability. Its utility is especially pronounced in the field of advanced lithography.

In the semiconductor industry, the relentless pursuit of smaller feature sizes necessitates advanced photoresist materials for deep UV (DUV) lithography, particularly at wavelengths of 193 nm (ArF) and 248 nm (KrF). Adamantane-containing polymers are prime candidates for these applications. researchgate.netgoogle.com The bulky adamantyl group provides excellent plasma etch resistance, a critical property for transferring the patterned image to the underlying substrate. researchgate.netrsc.org Furthermore, these non-aromatic, alicyclic groups contribute to high optical transparency at DUV wavelengths, which is essential for precise imaging. researchgate.netresearchgate.net The incorporation of adamantyl moieties, such as 2-methyl-2-adamantyl groups, into photoresist formulations improves the material's resistance to the harsh etching processes used in microfabrication. rsc.org Resists formulated with adamantane (B196018) derivatives have successfully imaged feature sizes as small as 200 nm. google.com

The combination of the adamantyl and phenyl groups within the this compound structure allows for a fine-tuning of polymer properties.

Adamantyl Group: The adamantane moiety is the primary contributor to the polymer's thermal and mechanical stability. ingentaconnect.com Its rigid, three-dimensional structure introduces significant steric hindrance, which elevates the glass transition temperature (Tg) and improves resistance to thermal degradation. usm.edu This structure also imparts high etch resistance, which is crucial for lithographic applications. researchgate.net

The synergistic effect of these two structural units can be seen in the properties of related copolymers. For example, studies on copolymers containing both adamantyl and phenyl groups demonstrate a balance of high thermal stability and specific optical characteristics. acs.org

Table 1: Influence of Structural Units on Polymer Properties

| Structural Unit | Primary Influence | Resulting Polymer Properties |

|---|---|---|

| Adamantyl Group | Thermal & Mechanical | High Glass Transition Temp. (Tg), Increased Thermal Stability, High Etch Resistance, Enhanced Stiffness |

| Phenyl Group | Optical & Mechanical | Increased Refractive Index, Enhanced Rigidity, Hydrophobicity |

Functionality as a Synthetic Intermediate in Complex Organic Transformations

Beyond polymer science, the adamantane framework is a valuable building block in synthetic organic chemistry, prized for its rigidity, lipophilicity, and metabolic stability.

The adamantane skeleton, including derivatives like 2-methyl-2-adamantane, serves as a rigid, three-dimensional scaffold for constructing complex molecules. nih.gov Its well-defined and predictable geometry makes it an attractive core from which to project functional groups in specific spatial orientations. This is particularly useful in supramolecular chemistry and in the design of host-guest systems. The lipophilic nature of the adamantane cage can also be exploited to enhance the solubility of molecules in nonpolar environments or to facilitate interactions with biological membranes. researchgate.net

Adamantane derivatives are significant in medicinal chemistry and have been incorporated into numerous approved drugs. researchgate.netnih.gov The adamantyl group is often considered a "lipophilic bullet," used to enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov Its metabolic stability, stemming from the absence of easily oxidizable C-H bonds, can increase a drug's half-life. researchgate.net

Simple derivatives like amantadine (B194251) were among the first adamantane-based drugs, used as antiviral agents. nih.govnih.gov More recently, complex adamantane derivatives are found in drugs for treating type 2 diabetes (e.g., vildagliptin, saxagliptin) and in anti-inflammatory agents like adapalene. mdpi.com The this compound molecule, containing both the adamantane scaffold and a reactive phenyl acetate (B1210297) group, can serve as a versatile starting material for synthesizing a wide range of biologically active compounds and other valuable organic intermediates. orgsyn.orggoogle.comunive.it

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adamantyl Methacrylate |

| 4-(1-Adamantyl)phenyl methacrylate |

| Amantadine |

| Vildagliptin |

| Saxagliptin |

| Adapalene |

Integration into Ligand Design for Catalytic Systems

The unique structural characteristics of this compound, particularly the bulky 2-methyl-2-adamantyl group, make it a molecule of interest in the rational design of ligands for various catalytic systems. While not a standalone ligand itself, its core components can be integrated into more complex ligand architectures to modulate the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. The primary role of such bulky moieties in ligand design is to create a specific steric environment around the metal center, which is a critical factor in many catalytic transformations, especially in cross-coupling reactions. nih.govsinocompound.com

The adamantane scaffold is well-regarded in catalyst development for its rigidity, chemical inertness, and significant steric bulk. researchgate.netuq.edu.au These properties are highly desirable in ligands as they can enhance catalyst performance. uq.edu.au The incorporation of a bulky group like 2-methyl-2-adamantyl can lead to the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. uq.edu.au This steric hindrance can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to more efficient reactions. researchgate.netresearchgate.net

Steric and Electronic Effects in Ligand Design

The effectiveness of a ligand in a catalytic system is often determined by a delicate balance of its steric and electronic properties. manchester.ac.uknih.gov

Steric Effects: The size and shape of a ligand create a "cone angle," a concept used to quantify the steric bulk of phosphine (B1218219) ligands. sinocompound.com A larger cone angle, indicative of a bulkier ligand, can promote the formation of monoligated, highly reactive catalyst species. nih.gov The 2-methyl-2-adamantyl group, being a large and rigid structure, would contribute significantly to the steric bulk of a ligand, potentially leading to enhanced catalytic activity. sinocompound.comacs.org This is particularly beneficial in challenging cross-coupling reactions involving sterically demanding substrates. mdpi.com

Potential Applications in Catalysis

The table below summarizes the key characteristics of bulky ligands and how the structural components of this compound could contribute to these properties in a hypothetical ligand design.

| Ligand Property | Contribution from 2-Methyl-2-Adamantyl Group | Contribution from Phenyl Acetate Group | Potential Catalytic Advantage |

| Steric Bulk | High, due to the rigid and voluminous cage structure. | Moderate, depending on its orientation relative to the metal center. | Promotes formation of active monoligated species; enhances reaction rates. nih.govresearchgate.net |

| Electron Donating/Withdrawing | Electron-donating alkyl group. | The phenyl ring can be electronically modified (e.g., with electron-donating or -withdrawing substituents) to tune the ligand's electronic properties. | Optimization of the electronic environment at the metal center for specific catalytic steps. manchester.ac.uk |

| Stability | The adamantane cage is chemically inert and resistant to decomposition pathways like β-hydride elimination. | The ester functionality could potentially be susceptible to hydrolysis under certain reaction conditions, but can also offer a site for further functionalization. | Increased catalyst longevity and robustness. princeton.edu |

While direct experimental data on ligands derived from this compound is not yet prevalent in the literature, the established principles of ligand design strongly suggest that its incorporation could be a viable strategy for developing novel, highly effective catalysts for a range of organic transformations. Further research in this area would be necessary to synthesize such ligands and evaluate their performance in various catalytic systems.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) would be a primary method to investigate the molecular geometry and electronic structure of Phenyl 2-(2-methyl-2-adamantyl)acetate. These calculations would aim to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

Furthermore, DFT calculations would provide insights into the electronic properties of the molecule. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These electronic parameters are crucial for understanding the molecule's reactivity and kinetic stability. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational methods, often in conjunction with DFT, could be used to predict its Nuclear Magnetic Resonance (NMR) spectrum. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined. These predicted shifts, when compared to experimentally obtained spectra, can aid in the definitive assignment of signals to specific atoms within the molecule, which can be particularly useful for complex structures like the adamantyl cage.

Elucidation of Reaction Mechanisms via Computational Modeling and Energy Profiles

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate potential reaction pathways, such as its synthesis or hydrolysis. This would involve mapping the potential energy surface of the reaction, identifying transition state structures, and calculating the activation energies associated with each step. By constructing a detailed energy profile, researchers could determine the most likely reaction mechanism and predict reaction rates, providing a deeper understanding of the molecule's chemical behavior that is often difficult to obtain through experimental means alone.

Comprehensive Exploration of Conformational Landscapes and Energy Minima

The adamantyl and phenyl groups in this compound can rotate relative to each other, leading to different spatial arrangements or conformations. A comprehensive exploration of the conformational landscape would involve systematically rotating key bonds and calculating the corresponding energy to identify all stable conformers (energy minima) and the energy barriers between them. This analysis would reveal the preferred three-dimensional structure of the molecule and the relative populations of different conformers at a given temperature, which can influence its physical and chemical properties.

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. While no specific QSPR models for this compound have been found, one could be developed by first calculating a series of molecular descriptors for this compound and a set of related molecules. These descriptors, which quantify various aspects of the molecular structure (e.g., topological, electronic, steric), would then be correlated with an experimentally determined property (e.g., boiling point, solubility, or biological activity) using statistical methods to create a predictive model.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Routes for Phenyl 2-(2-methyl-2-adamantyl)acetate

The foundation of any exploration into a novel compound lies in its synthesis. Currently, established and optimized synthetic routes for this compound are not widely reported in scientific literature. Future research must therefore prioritize the development of efficient and scalable synthetic methodologies.

A primary approach would likely involve the esterification of 2-methyl-2-adamantanol (B56294) with phenylacetic acid or its derivatives. This could be achieved through various established methods, each with its own set of advantages and challenges. Fischer-Speier esterification, using a strong acid catalyst, is a classic and straightforward method. However, the sterically hindered nature of the 2-methyl-2-adamantyl group might necessitate harsh reaction conditions, potentially leading to side reactions or low yields.

Alternative routes could explore the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the esterification under milder conditions. Another promising avenue is the reaction of an activated derivative of phenylacetic acid, such as phenylacetyl chloride, with 2-methyl-2-adamantanol. This method often proceeds with higher yields and faster reaction times.

Furthermore, enzymatic synthesis presents a green and highly selective alternative. Lipases, for instance, are known to catalyze esterification reactions with high efficiency and stereoselectivity, which could be particularly advantageous if chiral variants of the compound were to be explored. A comparative study of these synthetic routes would be invaluable in identifying the most efficient, cost-effective, and environmentally benign method for producing this compound in sufficient quantities for further investigation.

Investigation of Advanced Applications in Emerging Material Science Disciplines

The unique combination of the rigid, diamondoid adamantane (B196018) cage and the aromatic phenyl acetate (B1210297) group suggests a range of potential applications in material science. The bulky adamantyl group can impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and the ability to form amorphous, glassy materials.

One promising area of application is in the development of advanced polymers. Incorporating this compound as a monomer or a pendant group in polymers could lead to materials with high glass transition temperatures (Tg), improved mechanical strength, and enhanced optical properties. Such polymers could find use in high-performance coatings, optical lenses, and as matrices for composite materials.

The compound's structure also suggests potential for creating novel photoresists for advanced lithography. The adamantane moiety is known to enhance the etch resistance of photoresist polymers, a critical property for manufacturing smaller and more powerful microelectronic devices.

Furthermore, the phenyl group opens up possibilities for applications in organic electronics. By modifying the phenyl ring with various functional groups, the electronic properties of the molecule could be tuned for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The adamantane group would provide the necessary morphological stability and processability for these applications.

Deeper Mechanistic Understanding of Complex Chemical Reactions Involving the Compound

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. Future research should focus on elucidating the mechanisms of key chemical reactions involving this compound.

Hydrolysis of the ester bond is a fundamental reaction that warrants detailed mechanistic investigation. The steric hindrance imposed by the 2-methyl-2-adamantyl group is expected to significantly influence the rate and mechanism of both acid- and base-catalyzed hydrolysis compared to less hindered esters. Kinetic studies, coupled with computational modeling, could provide valuable insights into the transition states and energy barriers of these reactions.

The reactivity of the phenyl ring also presents a rich area for mechanistic studies. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could be investigated to understand how the bulky adamantyl-containing substituent directs the incoming electrophiles and influences the reaction rates.

Furthermore, the potential for radical reactions involving the adamantyl cage should be explored. The tertiary hydrogens on the adamantane structure are known to be susceptible to radical abstraction, which could be a pathway for further functionalization or, conversely, a degradation pathway under certain conditions. Understanding these radical-mediated processes is essential for assessing the compound's stability and for designing new synthetic transformations.

Design and Synthesis of Novel Derivatives with Tailored Physicochemical Properties for Specific Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of novel derivatives with tailored properties. Systematic modification of both the adamantyl and the phenyl moieties can lead to compounds optimized for specific applications.

Introducing substituents onto the phenyl ring is a straightforward strategy to modulate the electronic and steric properties of the molecule. Electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can be introduced to fine-tune the compound's reactivity, polarity, and optical properties. For instance, the introduction of fluorescent groups could lead to the development of novel molecular probes or emissive materials.

Modification of the adamantane cage itself, although more synthetically challenging, offers another avenue for creating new derivatives. Introducing functional groups at other positions on the adamantane skeleton could lead to multifunctional molecules with unique properties. For example, the synthesis of di- or tri-substituted adamantane derivatives could lead to the formation of complex three-dimensional structures with applications in supramolecular chemistry and crystal engineering.

The ester linkage also provides a point for modification. Replacing the phenylacetic acid moiety with other carboxylic acids, including aliphatic, alicyclic, or heterocyclic acids, would generate a library of new adamantyl esters with a wide range of physicochemical properties.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound and its derivatives, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is essential. These modern techniques can significantly reduce the time and resources required for synthesis, characterization, and screening.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by systematically varying the substituents on the phenyl ring and the carboxylic acid moiety. These libraries can then be screened using HTE techniques to identify compounds with desired properties for specific applications. For example, a library of derivatives could be screened for their thermal stability using high-throughput thermogravimetric analysis (TGA) or for their optical properties using automated spectroscopy.

The data generated from HTE can be used to build structure-property relationship (SPR) models. These models, often powered by machine learning algorithms, can predict the properties of new, unsynthesized derivatives, thereby guiding the design of the next generation of materials. This iterative cycle of automated synthesis, high-throughput screening, and data-driven design will be instrumental in unlocking the full potential of this class of compounds.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Phenyl 2-(2-methyl-2-adamantyl)acetate, and how is structural confirmation achieved?

Answer:

The synthesis typically involves esterification between 2-(2-methyl-2-adamantyl)acetic acid and phenol derivatives. Key steps include:

- Acid activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid moiety .

- Steric hindrance mitigation : Adamantyl groups impose steric challenges; elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) enhance reactivity .

- Characterization :

- NMR : - and -NMR to confirm ester linkage and adamantyl proton environments.

- X-ray crystallography : Resolve stereochemistry and molecular conformation (e.g., dihedral angles between adamantyl and phenyl groups) .

- HPLC-MS : Purity assessment (>98%) and molecular ion verification .

Advanced: How can reaction conditions be optimized to improve yields in sterically hindered esterification reactions?

Answer:

Optimization strategies include:

- Catalyst selection : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in bulky systems .

- Solvent effects : Low-viscosity solvents (e.g., THF) improve diffusion rates around the adamantyl group .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) prevents premature deactivation of intermediates.

- Monitoring : Use in-situ FTIR to track carbonyl intermediate formation .

Table 1 : Example optimization parameters from analogous adamantyl derivatives:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temp. | 70–80°C | |

| Catalyst Loading | 10–15 mol% DMAP | |

| Solvent | Anhydrous DMF or THF |

Basic: What analytical standards and techniques are suitable for quantifying this compound in biological matrices?

Answer:

- Reference standards : Use structurally similar esters (e.g., ethyl 2-phenylacetoacetate) as internal standards for HPLC calibration .

- Chromatography :

- Reverse-phase HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .

- LC-MS/MS : MRM transitions for adamantyl-specific fragments (e.g., m/z 135 → 93) .

- Sample preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from complex mixtures .

Advanced: How should discrepancies between computational and experimental NMR data be resolved?

Answer:

Discrepancies often arise from:

- Conformational flexibility : Adamantyl groups adopt multiple low-energy conformers, altering chemical shifts. Perform DFT calculations (e.g., B3LYP/6-31G*) to model dominant conformers .

- Solvent effects : Simulate solvent interactions (e.g., COSMO-RS) to refine shift predictions .

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to detect slow conformational exchange .

Example : In nitronyl nitroxide analogs, dihedral angles >85° caused significant deviation in predicted vs. observed shifts .

Basic: What are the critical stability parameters for long-term storage of this compound?

Answer:

- Temperature : Store at –20°C to minimize hydrolysis; adamantyl esters degrade >4°C .

- Moisture control : Use desiccants (silica gel) in sealed containers .

- Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products like 2-(2-methyl-2-adamantyl)acetic acid .

Advanced: What structural insights can X-ray crystallography provide for adamantyl-containing esters?

Answer:

X-ray crystallography reveals:

- Conformational locking : Adamantyl groups restrict rotation, stabilizing specific conformers.

- Intermolecular interactions : Non-classical C–H···O bonds and π-stacking influence crystal packing .

- Steric parameters : Bond angles and torsional strain between adamantyl and ester groups .

Table 2 : Crystallographic data from analogous compounds:

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Adamantyl C–C bond length | 1.54–1.58 Å | |

| Dihedral angle (ester) | 85–90° | |

| Unit cell volume | ~1600 ų |

Advanced: How can enzyme inhibition studies be designed using this compound as a substrate analog?

Answer:

- Kinetic assays : Monitor hydrolysis rates via UV-Vis (e.g., esterase activity at 405 nm using p-nitrophenyl acetate analogs) .

- Docking simulations : Use AutoDock Vina to model adamantyl-enzyme binding pockets, focusing on steric complementarity .

- Competitive inhibition : Co-incubate with known inhibitors (e.g., organophosphates) to assess IC shifts .

Retrosynthesis Analysis